5-Cyclopropoxy-3-ethylpicolinaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Cyclopropoxy-3-ethylpicolinaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 3-ethylpyridine with cyclopropyl bromide in the presence of a base, followed by oxidation to form the aldehyde group. The reaction conditions typically include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-3-ethylpicolinaldehyde undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyclopropoxy-3-ethylpicolinaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-3-ethylpicolinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-5-ethylpicolinaldehyde: Similar structure but with different positional isomerism.
4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol: Another cyclopropoxy derivative with different functional groups.
Uniqueness
5-Cyclopropoxy-3-ethylpicolinaldehyde is unique due to its specific structural features, including the cyclopropoxy and ethyl groups attached to the picolinaldehyde core. These structural elements contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-cyclopropyloxy-3-ethylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C11H13NO2/c1-2-8-5-10(14-9-3-4-9)6-12-11(8)7-13/h5-7,9H,2-4H2,1H3 |
InChI Key |
PXVPYMAVNHBFLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CC(=C1)OC2CC2)C=O |
Origin of Product |
United States |
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